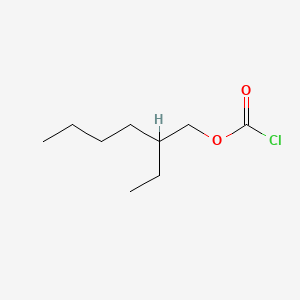

2-Ethylhexyl chloroformate

Übersicht

Beschreibung

2-Ethylhexyl chloroformate (2-EHC) is an organic compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is miscible with most organic solvents. It is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. In addition, 2-EHC is often used in the preparation of derivatives of carboxylic acids and other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

2-Ethylhexyl chloroformate is primarily used as a chemical intermediate in the synthesis of various compounds. It has been utilized in synthesizing bis-(2-ethylhexyl) peroxydicarbonate (EHP), a highly active polymerization initiator. The method involves reacting with 2-ethylhexanol and triphosgene under optimized conditions to yield this compound (Qingxiang, 2010).

Pharmaceutical and Chemical Research

While your request excludes information related to drug use, dosage, and side effects, this compound's role in chemical research extends beyond these areas. For instance, it's used in the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to yield thiazolo[5,4-d]pyrimidin-7(6H)-one, which has applications in molluscicidal properties research (El-bayouki & Basyouni, 1988).

Biochemistry and Immunology

In the field of biochemistry and immunology, this compound has been used to create insoluble antigen and antibody derivatives. These derivatives demonstrate efficient, specific, and stable immunoadsorbent properties, useful for isolating specific antibodies from proteins and removing contaminating antigen and antibody proteins from solutions (Avrameas & Ternynck, 1967).

Environmental and Material Science

In environmental science, this compound plays a role in facilitating the transport of various ions across bulk liquid membranes, as demonstrated in studies involving thorium and uranium transport (Nanda et al., 2001; Nanda et al., 2002). Additionally, modified silica impregnated with 2-Ethylhexyl 2-Ethylhexyl phosphonic acid has been used for zinc ion removal from aqueous solutions, highlighting its application in water treatment processes (Kim, Park, & Yi, 2000).

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in gas chromatography for the rapid analysis of amino acid enantiomers and the separation of enantiomers of α-hydroxy acids (Abe et al., 1996; Fransson & Ragnarsson, 1998).

Wirkmechanismus

Target of Action

2-Ethylhexyl chloroformate is primarily used as an intermediate in the preparation of organic peroxides . It is also used in the production of polymerization initiators . The primary targets of this compound are therefore the reactants in these chemical reactions.

Mode of Action

The compound reacts by hydrolysis, yielding hydrochloric acid, carbon dioxide, and 2-ethylhexanol . It also reacts with alcohols to produce carbonates and with amines to yield carbamates .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of organic peroxides and polymerization initiators . These substances are involved in various chemical reactions and processes.

Pharmacokinetics

It is known that the compound is denser than water and starts to decompose at 100 °C . It is soluble in usual organic solvents such as acetone, toluene, chloroform, and THF .

Result of Action

The result of the action of this compound is the production of organic peroxides and polymerization initiators . These substances have various applications in the chemical industry. The compound’s reaction with water or moist air may release toxic, corrosive, or flammable gases .

Action Environment

This compound is water-reactive and may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It is recommended to avoid contact with metallic compounds which catalyze its decomposition . The compound should be stored in a cool, dry, and well-ventilated warehouse, protected from direct sunlight .

Safety and Hazards

2-Ethylhexyl chloroformate is toxic by ingestion, inhalation, and/or skin absorption . Contact may irritate skin, eyes, and mucous membranes . It produces corrosive toxic fumes containing HCl on contact with moist air and decomposes in water . It is also combustible and may burn but does not ignite readily .

Zukünftige Richtungen

The 2-Ethylhexyl Chloroformate market is expected to witness significant growth, driven by the growing chemical industry and increased demand for pharmaceuticals . The Asia-Pacific region is projected to dominate the market, mainly due to the expanding manufacturing sector and rising demand for agrochemicals .

Biochemische Analyse

Biochemical Properties

2-Ethylhexyl chloroformate plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive chloroformate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of carbamates and carbonates. For instance, this compound reacts with alcohols to form carbonates and with amines to form carbamates . These interactions are crucial in modifying the activity and function of enzymes and proteins, thereby influencing biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Upon exposure, this compound can cause irritation to the skin, eyes, and mucous membranes, and it is toxic by ingestion, inhalation, and skin absorption . These effects are indicative of its ability to disrupt cellular homeostasis and induce stress responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The chloroformate group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to hydrolyze in the presence of water, producing hydrochloric acid, carbon dioxide, and 2-ethylhexanol . The degradation products can further influence cellular function and biochemical pathways. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage and disrupt normal cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and stress responses, while at higher doses, it can lead to severe toxicity and adverse effects. Studies have shown that high doses of this compound can cause significant damage to the respiratory tract, gastrointestinal tract, and other organs . These findings highlight the importance of careful dosage control in experimental settings to avoid toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its hydrolysis and reaction with biomolecules. The hydrolysis of this compound produces hydrochloric acid, carbon dioxide, and 2-ethylhexanol . These products can further participate in metabolic reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with enzymes and cofactors can also modulate metabolic pathways, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and interact with intracellular components. It is known to be transported and distributed within cells through passive diffusion and possibly through interactions with transport proteins . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.

Subcellular Localization

This compound is localized within various subcellular compartments, depending on its interactions with biomolecules. It can be directed to specific organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Eigenschaften

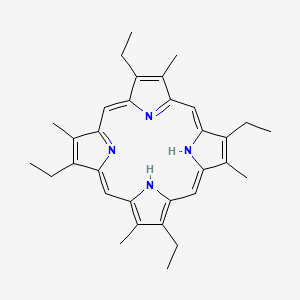

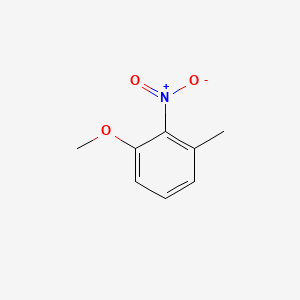

IUPAC Name |

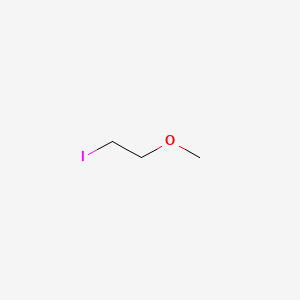

2-ethylhexyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGLJCSUKOLTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Record name | 2-ETHYLHEXYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3428 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027832 | |

| Record name | 2-Ethylhexyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl chloroformate appears as a colorless to light yellow colored liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and/or skin absorption., Liquid | |

| Record name | 2-ETHYLHEXYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3428 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

24468-13-1 | |

| Record name | 2-ETHYLHEXYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3428 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24468-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024468131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexylchloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/2-ethylhexylchloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GNA16Q81R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-Ethylhexyl chloroformate as described in the research papers?

A1: this compound serves as a crucial chemical intermediate in the synthesis of bis-(2-ethylhexyl) peroxydicarbonate (EHP) [, ]. EHP is highly valued for its role as a polymerization initiator in various industrial processes.

Q2: What is the impact of varying reaction conditions on the synthesis of this compound?

A2: The research by [] extensively investigated the influence of various factors on the yield and purity of this compound during its synthesis. Factors like the sequence of adding reactants, reaction duration and temperature, and the type and quantity of catalysts employed were all found to significantly impact the synthesis process. This study successfully determined optimal synthesis conditions for maximizing both yield and purity.

Q3: How is this compound incorporated into a specific product formulation?

A3: Research by [] describes the use of this compound in the development of a laser aluminum laminated film used for packaging cigarette cases. The compound is a component of the membrane matrix layer, contributing to the film's overall properties, particularly its resistance to abrasion and stretching. The specific formulation includes other components like 5-mono substituted isopropylidene malonate, ethylene glycol dimethacrylate, and cellulose acetate propionate, all carefully balanced to achieve the desired material characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.